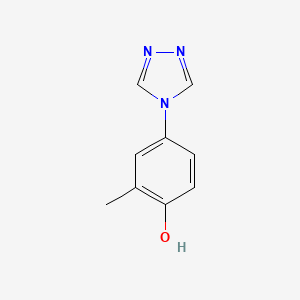

2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

811812-99-4 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-methyl-4-(1,2,4-triazol-4-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-7-4-8(2-3-9(7)13)12-5-10-11-6-12/h2-6,13H,1H3 |

InChI Key |

PUJJVDBUVWMXOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=NN=C2)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methyl 4 4h 1,2,4 Triazol 4 Yl Phenol and Its Analogs

Retrosynthetic Analysis and Key Precursors for 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the most logical disconnection is the C-N bond between the phenolic ring and the 1,2,4-triazole (B32235) ring. This bond is typically formed in the final stages of the synthesis through a cyclization reaction that incorporates the nitrogen atom from an amino group on the phenol (B47542).

This retrosynthetic step reveals two key precursors:

4-Amino-2-methylphenol (B1329486): This commercially available compound provides the substituted phenolic ring.

A C2N2 synthon: This component is required to form the 1,2,4-triazole ring. A practical synthetic equivalent for this is diformylhydrazine .

The forward synthesis, therefore, involves the condensation and cyclization of 4-amino-2-methylphenol with diformylhydrazine. A similar synthesis has been reported for the analogous compound 2-(4H-1,2,4-triazol-4-yl)phenol, which was prepared by reacting o-aminophenol with diformylhydrazine under hydrothermal conditions. nih.gov This established precedent supports the feasibility of this proposed route.

Classical Synthetic Routes for 1,2,4-Triazole Formation

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several classical methods being widely employed.

Cyclization Reactions Involving Hydrazonoyl Halides and Aminotriazoles

Hydrazonoyl halides are versatile intermediates for synthesizing 1,2,4-triazoles. They can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. For instance, the reaction of hydrazonoyl hydrochlorides with oximes in the presence of a base like triethylamine (B128534) can yield 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov This method involves the in-situ conversion of the aldehyde to an oxime, which then reacts with the hydrazonoyl halide. nih.gov

A more recent development involves the in situ generation of hydrazonoyl chlorides from N,N-dialkylhydrazones, which then react with nitriles in a formal [3+2] cycloaddition to afford a variety of multi-substituted N-alkyl-triazoles in high yields. scribd.comrsc.org

Aminotriazoles themselves serve as crucial building blocks for more complex derivatives. For example, 4-amino-1,2,4-triazole (B31798) can be condensed with carbonyl compounds like 4-aminoacetophenone to form Schiff bases, which can then undergo further reactions to introduce additional functional groups or build larger molecular architectures. chemmethod.com

Approaches from Thiosemicarbazide (B42300) Derivatives

The use of thiosemicarbazide and its derivatives is a classical and highly effective strategy for constructing the 1,2,4-triazole ring system. benthamdirect.com These methods typically result in 1,2,4-triazole-3-thiol or 5-thiol/thione derivatives, which can be further modified if desired.

The general approach involves two main steps:

Formation of a thiosemicarbazide derivative: An acyl or aryl hydrazide is reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. mdpi.com

Cyclization: The resulting thiosemicarbazide is cyclized, usually under basic conditions (e.g., in an aqueous solution of sodium hydroxide), to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.commdpi.com

Alternatively, a hydrazide can react with carbon disulfide in the presence of a base, followed by the addition of hydrazine (B178648) hydrate, to form a 4-amino-1,2,4-triazole-5-thione. tandfonline.comrdd.edu.iq This latter approach is particularly relevant for creating precursors that can be linked to other moieties.

Multi-step Syntheses Incorporating Phenolic Moieties

To synthesize phenolic 1,2,4-triazoles like the target compound, the phenolic group must be incorporated either before or after the triazole ring formation.

One direct method, as suggested by the retrosynthetic analysis, is the reaction of an aminophenol with reagents that form the triazole ring. The synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol from o-aminophenol and diformylhydrazine exemplifies this approach. nih.gov

Another strategy begins with a phenolic acid hydrazide. For example, 3-(4-hydroxy-3,5-di-tert-butylphenyl)propanoic acid hydrazide can be converted into a 4-amino-3-substituted-1,2,4-triazole-5-thione. tandfonline.com This key intermediate, containing both the phenolic and triazole-thione moieties, can then be used to synthesize a variety of condensed derivatives and Schiff bases. tandfonline.com This multi-step process allows for the construction of complex molecules with sterically hindered phenol fragments. tandfonline.com The synthesis of phenolic 1,2,3-triazoles has also been reported in a one-pot, two-step process, highlighting the interest in combining these two important pharmacophores. mdpi.comresearchgate.net

Modern Synthetic Advancements and Green Chemistry Approaches

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods. Microwave-assisted synthesis has emerged as a prominent technique in this area.

Microwave-Assisted Syntheses of 1,2,4-Triazole Derivatives

Microwave irradiation has proven to be a powerful tool for accelerating the synthesis of 1,2,4-triazole derivatives. pnrjournal.com Compared to conventional heating methods, microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. rsc.org This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating. pnrjournal.com

Numerous classical 1,2,4-triazole syntheses have been adapted for microwave conditions. For example:

The synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org

The cyclization of thiosemicarbazide derivatives to form 1,2,4-triazole-3-thiol can be efficiently achieved using microwaves. rjptonline.org

The synthesis of N-(substituted)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in just 33–90 seconds with remarkable yields, whereas conventional methods required several hours. rsc.org

The table below provides a comparative analysis of conventional versus microwave-assisted methods for the synthesis of certain 1,2,4-triazole derivatives, illustrating the significant advantages of the modern approach.

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Piperazine-azole-fluoroquinolone synthesis | 27 hours | 30 minutes | Yield of 96% | rsc.org |

| Synthesis of N-substituted propenamide derivatives | Several hours | 33-90 seconds | Yield of 82% | rsc.org |

| Synthesis of thioether derivatives | Not specified | 15 minutes | Yield of 81% | rsc.org |

Click Chemistry Applications in Triazole Synthesis

Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has become a powerful tool for the synthesis of 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction joins an azide (B81097) and a terminal alkyne with high regioselectivity to form a 1,4-disubstituted triazole ring. organic-chemistry.orgnih.gov The CuAAC reaction is valued for its reliability, selectivity, and biocompatibility of the starting materials. nih.gov

The versatility of click chemistry allows for the modular assembly of complex molecular architectures, making it highly valuable in drug discovery and materials science. nih.govnih.gov For instance, the 1,2,3-triazole moiety can act as a bioisosteric substitute for other functional groups, such as the amide bond, potentially improving metabolic stability. nih.gov While the CuAAC is specific to the synthesis of 1,2,3-triazoles, its principles of efficiency and modularity inspire the development of synthetic routes for other triazole isomers, including the 1,2,4-triazole system present in the target compound. frontiersin.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary method, selectively producing 1,5-disubstituted 1,2,3-triazoles and accommodating internal alkynes to yield fully substituted rings. organic-chemistry.org These click chemistry approaches provide a robust framework for creating libraries of triazole-containing compounds for various scientific investigations. nih.govbeilstein-journals.org

| Click Reaction Type | Catalyst | Reactants | Product | Key Features |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild aqueous conditions. organic-chemistry.orgnih.gov |

| Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium(II) | Terminal or Internal Alkyne + Azide | 1,5-disubstituted or fully substituted 1,2,3-triazole | Complements CuAAC by providing different regioisomers; works with internal alkynes. organic-chemistry.orgnih.gov |

Solid-Phase Synthesis Techniques for Triazole-Phenol Systems

Solid-phase synthesis offers a powerful platform for the parallel synthesis and rapid generation of libraries of triazole-phenol compounds. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with purification achieved by simple washing of the resin. nih.govresearchgate.net

A common strategy for synthesizing 1,2,4-triazoles on a solid support begins with resin-bound acylhydrazines. scirp.org This approach provides a versatile and efficient route to 3,4,5-trisubstituted 1,2,4-triazoles under mild conditions. The use of a resin simplifies the purification process and allows for the construction of diverse compound libraries by varying the building blocks in each step. scirp.org

For example, diaryltriazoles can be prepared using a modified Wang resin. An azide-functionalized resin can be reacted with various alkynes via a copper(I)- or ruthenium(II)-catalyzed 1,3-dipolar cycloaddition. nih.gov The final triazole products are then cleaved from the resin, often using an acid like trifluoroacetic acid (TFA). nih.govresearchgate.net This methodology allows for the efficient, parallel synthesis of a series of substituted diaryltriazoles, which can be analogous to triazole-phenol systems. nih.gov

Table: Key Steps in Solid-Phase Synthesis of Triazoles

| Step | Description | Purpose |

|---|---|---|

| Resin Functionalization | An appropriate starting material (e.g., an acid with a linker) is coupled to a solid support like Wang resin. nih.gov | To anchor the synthesis to a solid phase for easy purification. |

| Cycloaddition | The resin-bound substrate (e.g., an azide) is reacted with a solution-phase reactant (e.g., an alkyne) in the presence of a catalyst (e.g., Cu(I)). nih.govresearchgate.net | To form the triazole ring on the solid support. |

| Washing | The resin is washed with various solvents. | To remove excess reagents and byproducts, simplifying purification. |

| Cleavage | The final product is cleaved from the resin using a reagent like trifluoroacetic acid (TFA). nih.govresearchgate.net | To release the purified target compound into solution. |

Derivatization Strategies and Functionalization of the Core Structure

Once the core this compound structure is synthesized, various derivatization strategies can be employed to modify its properties. Functionalization can be targeted at the phenol ring, the triazole ring, or by incorporating new functional groups like Schiff bases.

Modifications to the phenol ring are crucial for fine-tuning the electronic and steric properties of the molecule. Substituents can be introduced either before the triazole ring is formed or as a post-synthetic modification.

One approach involves starting with a pre-substituted phenol. For instance, a 4-amino-1,2,4-triazole ring can be formed at a specific position on 2-methylphenol, indicating that the substitution pattern of the phenol can be determined at the outset of the synthesis. uobaghdad.edu.iq Similarly, sterically hindered phenol fragments, such as those containing di-tert-butyl groups, can be incorporated into the molecular structure before the triazole ring is synthesized. tandfonline.com

Post-synthetic modifications can also be performed. For example, the hydroxyl group of the phenol can be alkylated. The reaction of a triazole-phenol compound with reagents like methyl iodide or ethyl bromide in the presence of a base such as sodium ethoxide can introduce an ether linkage. researchgate.net

The 1,2,4-triazole ring itself is a versatile scaffold for further functionalization. The nitrogen and carbon atoms of the ring can participate in various chemical transformations.

A common starting point for derivatization is a 4-amino-1,2,4-triazole-3-thiol (B7722964) (or thione) derivative. The thiol group is particularly reactive and can undergo S-alkylation. For example, reaction with 2-bromo-1-phenylethanone in an alkaline medium leads to the attachment of a phenacyl group to the sulfur atom. mdpi.com This can be followed by further reactions, such as the reduction of the ketone. mdpi.com Similarly, a 2,4-dinitrophenylthio group can be introduced by reacting the triazole-thione with 1-chloro-2,4-dinitrobenzene. researchgate.net

The amino group at the N-4 position is also a key site for modification. It can be acylated or can react with aldehydes to form Schiff bases, as discussed in the next section. researchgate.net Furthermore, the triazole ring can be part of a fused heterocyclic system. For example, 4-amino-1,2,4-triazole-5-thiones can be used as synthons to prepare fused 1,2,4-triazolo[3,4-b] frontiersin.orgtandfonline.comnih.govthiadiazoles by reacting them with carboxylic acids in the presence of phosphorus oxychloride. tandfonline.com

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. pnrjournal.comrdd.edu.iq The 4-amino group of the 1,2,4-triazole ring is a convenient handle for the synthesis of Schiff base derivatives.

The general procedure involves refluxing the 4-amino-1,2,4-triazole derivative with an appropriate aromatic aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst such as sulfuric acid. tandfonline.comijper.org This reaction is versatile, and a wide range of aldehydes can be used, including substituted benzaldehydes (e.g., 4-hydroxy, 4-chloro, 4-nitro benzaldehydes) to introduce different functionalities. nih.govijper.org

The resulting Schiff bases incorporate the triazole-phenol core with an extended conjugation system, which can significantly influence their chemical and biological properties. The formation of the imine bond is typically confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum and a signal for the N=CH proton in the 1H-NMR spectrum. tandfonline.comnih.gov These Schiff base derivatives are important targets in medicinal chemistry and materials science. pnrjournal.comrsc.org

Table: Examples of Aldehydes Used in Schiff Base Synthesis with Amino-Triazoles

| Aldehyde | Resulting Substituent on Imine | Reference |

|---|---|---|

| Benzaldehyde | Phenyl | ijper.org |

| Salicylaldehyde (B1680747) (2-Hydroxybenzaldehyde) | 2-Hydroxyphenyl | researchgate.netpnrjournal.com |

| 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl | ijper.org |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | ijper.org |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | ijper.org |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 4h 1,2,4 Triazol 4 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the phenol (B47542) ring, the protons of the triazole ring, the methyl group, and the hydroxyl group.

Phenolic Protons: The protons on the substituted benzene (B151609) ring would appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (typically δ 6.8-8.0 ppm). The exact splitting pattern would depend on the substitution pattern.

Triazole Protons: The protons on the 1,2,4-triazole (B32235) ring are expected to appear as sharp singlets in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms. ufv.br

Methyl Protons: The methyl group attached to the phenol ring would present as a singlet at approximately δ 2.2-2.5 ppm. urfu.ru

Hydroxyl Proton: The phenolic hydroxyl proton signal is typically a broad singlet and its chemical shift can vary over a wide range (δ 4-12 ppm) depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of the phenol ring are expected to resonate in the δ 110-160 ppm range. The carbon atom bearing the hydroxyl group (C-OH) would be found in the more deshielded region of this range.

Triazole Carbons: The carbon atoms within the 1,2,4-triazole ring are characteristically found at lower field strengths, typically in the range of δ 140-160 ppm. urfu.rumdpi.com

Methyl Carbon: The methyl carbon signal would appear in the upfield region of the spectrum, generally between δ 15-25 ppm. urfu.ru

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl (CH₃) | ~2.2-2.5 (s) | ~15-25 |

| Aromatic (C-H) | ~6.8-8.0 (m) | ~110-140 |

| Aromatic (C-O) | - | ~150-160 |

| Aromatic (C-N) | - | ~130-140 |

| Triazole (C-H) | ~8.0-9.5 (s) | ~140-160 |

| Phenolic (O-H) | ~4-12 (br s) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Data from various triazole derivatives containing phenol fragments support the following assignments. tandfonline.comnih.govrdd.edu.iq

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹.

C-H Stretching (Aliphatic): The methyl group's C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the triazole ring and the C=C bonds in the aromatic ring are expected to show multiple sharp bands in the 1400-1650 cm⁻¹ range.

C-O Stretching: The stretching vibration of the phenolic C-O bond would give rise to a strong band in the 1200-1300 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| C=N (Triazole) | Stretching | ~1600-1650 | Medium to Strong |

| C=C (Aromatic) | Stretching | ~1450-1600 | Medium to Strong |

| C-O (Phenol) | Stretching | ~1200-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the spectrum is characterized by absorption bands arising from π→π* and n→π* transitions. Studies on various triazole derivatives show characteristic absorption maxima (λmax). nih.gov

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) |

| π→π | Phenyl Ring | ~200-230 |

| π→π | Triazole Ring | ~240-270 |

| n→π* | N, O atoms | > 280 (often weak or overlapped) |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₉N₃O, which corresponds to a monoisotopic mass of approximately 175.0746 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 175. The fragmentation pattern would provide further structural information. Based on studies of related triazole derivatives, fragmentation could occur via cleavage of the bond between the phenol and triazole rings, or through the fragmentation of the triazole ring itself. zsmu.edu.ua

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Monoisotopic Mass | 175.0746 Da |

| Expected M⁺ Peak (m/z) | 175 |

X-ray Crystallography for Definitive Molecular and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound has not been reported in the searched literature, the structure of the closely related isomer, 2-(4H-1,2,4-Triazol-4-yl)phenol, has been determined. nih.gov

This analysis reveals that the compound crystallizes in the monoclinic system. A key structural feature is the dihedral angle between the planes of the benzene and triazole rings, which provides information about the molecule's conformation. In the case of 2-(4H-1,2,4-Triazol-4-yl)phenol, this angle is 41.74 (12)°. nih.gov The crystal packing is stabilized by intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and nitrogen atoms of the triazole ring. Similar structural characteristics would be expected for this compound.

Interactive Data Table: Crystallographic Data for the Derivative 2-(4H-1,2,4-Triazol-4-yl)phenol nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O |

| Molecular Weight | 161.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.273 (3) |

| b (Å) | 14.265 (4) |

| c (Å) | 7.720 (3) |

| β (°) | 90.93 (3) |

| Volume (ų) | 800.8 (5) |

| Z | 4 |

Computational chemistry is a powerful tool for elucidating the properties and potential applications of novel molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to investigate electronic structures, including the analysis of frontier molecular orbitals (HOMO and LUMO) which are crucial for understanding chemical reactivity. Furthermore, atomic charge distribution and molecular electrostatic potential maps offer insights into the electrophilic and nucleophilic regions of a molecule. The study of tautomeric equilibria is also vital for understanding the stability of different isomeric forms of a compound.

Molecular dynamics simulations provide valuable information on the conformational landscape and flexibility of molecules, which is essential for understanding their behavior in different environments. In conjunction with this, in silico methods like ligand-protein docking are instrumental in predicting the binding affinity and interaction modes of a molecule with biological targets, a key step in drug discovery and design.

Although general methodologies for these types of investigations are well-established and have been applied to many related 1,2,4-triazole compounds, the specific findings and data tables for this compound are not documented in the available scientific literature. Therefore, a detailed article on its computational and theoretical investigations as per the requested outline cannot be generated at this time. Further experimental and computational research is required to elucidate the specific properties of this compound.

Computational and Theoretical Investigations of 2 Methyl 4 4h 1,2,4 Triazol 4 Yl Phenol

In Silico Prediction of Molecular Interactions

Prediction of Binding Affinity and Active Site Interactions

Detailed computational studies predicting the specific binding affinity and active site interactions of 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol with biological targets are not extensively available in the public domain. However, the structural motifs present in the molecule—a phenol (B47542) ring, a methyl group, and a 1,2,4-triazole (B32235) ring—are common in various biologically active compounds, and computational analyses of analogous structures provide insights into its potential interactions.

Molecular docking and simulation studies on similar phenol-triazole compounds often reveal their potential to interact with a range of biological targets, including enzymes and receptors. The binding affinity of a ligand like this compound is determined by the sum of intermolecular interactions between the ligand and the protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

The phenol group is a key pharmacophore, with the hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. The lone pairs on the oxygen atom can accept a hydrogen bond from amino acid residues like serine, threonine, or tyrosine, while the hydrogen atom can be donated to residues such as aspartate, glutamate, or the backbone carbonyls of the protein. The aromatic ring of the phenol can also participate in π-π stacking or π-cation interactions with aromatic or charged residues in the active site.

The 1,2,4-triazole ring is a versatile functional group in medicinal chemistry, known for its ability to engage in multiple types of interactions. The nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors. This moiety can also be involved in metal coordination within metalloenzymes. The aromatic nature of the triazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

While specific data tables for this compound are not available, a hypothetical representation of docking results for a similar compound against a generic kinase active site is presented below to illustrate the type of data generated in such studies.

Hypothetical Docking Interaction Data for a Phenol-Triazole Inhibitor

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (H-Donor) | 2.1 |

| LYS 67 | Hydrogen Bond (H-Acceptor) | 2.8 |

| PHE 144 | π-π Stacking | 3.5 |

| LEU 12 | Hydrophobic | 3.9 |

| VAL 20 | Hydrophobic | 4.1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

In a typical scenario, the predicted binding energy (often expressed in kcal/mol) would be calculated, with lower values indicating a higher predicted affinity. The analysis would detail which specific atoms of the ligand are interacting with which atoms of the protein's amino acid residues, providing a rational basis for understanding the compound's potential biological activity and for guiding further optimization of its structure.

Further computational and experimental studies are required to elucidate the precise binding modes and affinities of this compound with specific biological targets.

Coordination Chemistry of 2 Methyl 4 4h 1,2,4 Triazol 4 Yl Phenol Derivatives

Ligand Behavior of Phenol-Triazole Systems

Phenol-triazole systems, such as 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol, are classified as versatile ligands in coordination chemistry. The 1,2,4-triazole (B32235) ring possesses three nitrogen atoms, which can act as potential donor sites for coordination with metal ions. nih.gov These ligands can exhibit various coordination modes, including monodentate, bidentate, and bridging fashions, contributing to the formation of diverse structural motifs. scispace.com The presence of the phenolic hydroxyl group introduces an additional coordination site through the oxygen atom.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with phenol-triazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent, reaction temperature, and the molar ratio of ligand to metal can significantly influence the stoichiometry and structure of the resulting complex. echemcom.com

A variety of transition metal complexes with ligands analogous to this compound have been synthesized and studied. For instance, Schiff bases derived from 4-amino-1,2,4-triazole (B31798) and salicylaldehyde (B1680747) have been used to prepare complexes with Mn(II) and V(III). pnrjournal.com Similarly, complexes of Co(II), Ni(II), Cu(II), Pd(II), and Cd(II) have been synthesized with other triazole-based Schiff base ligands. ekb.eg The synthesis of Zr(IV), Cd(II), and Sn(II) complexes with a mercapto-triazole derivative has also been reported. researchgate.net These studies demonstrate the broad applicability of phenol-triazole systems in coordinating with a wide range of transition metals.

Table 1: Examples of Transition Metal Complexes with Phenol-Triazole Type Ligands

| Metal Ion | Ligand Type | Resulting Complex Stoichiometry (M:L) | Reference |

|---|---|---|---|

| Mn(II), V(III) | Schiff base of 4-Amino-1,2,4-triazole and Salicylaldehyde | 1:2 | pnrjournal.com |

| Co(II), Ni(II), Cu(II), Pd(II), Cd(II) | Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | 1:1 | ekb.eg |

| Zr(IV), Cd(II), Sn(II) | 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol | Not specified | researchgate.net |

For example, complexes of Co(II), Ni(II), and Cu(II) with a triazole-derived Schiff base have been shown to adopt octahedral geometries. ekb.eg In contrast, a Cd(II) complex with the same ligand was found to have a tetrahedral geometry. ekb.eg A seven-coordinated pentagonal bipyramid geometry has been observed for a Cd(II) complex with a triazole-carboxylic acid ligand. nih.gov The ability of the phenol-triazole ligand to act as a bidentate chelating agent is a common feature in these complexes. ias.ac.inresearchgate.net

Table 2: Coordination Geometries of Metal Complexes with Phenol-Triazole Type Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | Octahedral | ekb.eg |

| Cd(II) | Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | Tetrahedral | ekb.eg |

| Cd(II) | 2,4-bis-(triazol-1-yl)benzoic acid | Pentagonal Bipyramid | nih.gov |

Influence of Metal Coordination on Electronic Structure and Reactivity

The coordination of a metal ion to a phenol-triazole ligand significantly influences the electronic structure and reactivity of the ligand. The formation of a metal-ligand bond involves the donation of electron density from the ligand's donor atoms (nitrogen and oxygen) to the metal's vacant orbitals. This interaction alters the energy levels of the molecular orbitals of the ligand.

UV-Vis spectroscopy is a key tool for probing these changes. Upon coordination, the absorption bands corresponding to the intra-ligand electronic transitions are often shifted to different wavelengths (either a bathochromic or hypsochromic shift). ekb.eg New absorption bands may also appear in the visible region, which are attributed to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. These spectral changes provide valuable information about the nature of the metal-ligand bonding and the geometry of the complex. The redox properties of the ligand can also be altered upon coordination, as observed in electrochemical studies of some phenol-imidazole complexes. rsc.org

Supramolecular Assembly in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. frontiersin.orgnih.gov The versatile coordination behavior of phenol-triazole ligands makes them excellent candidates for the construction of such supramolecular architectures. The ability of the triazole ring to act as a bridging unit is particularly important in this context, allowing for the formation of one-, two-, or three-dimensional networks. researchgate.netnih.gov

The design and synthesis of MOFs based on triazole-containing ligands have attracted considerable attention due to their potential applications in gas storage, separation, and catalysis. google.com The specific topology of the resulting MOF is determined by the coordination geometry of the metal ion and the connectivity of the organic linker. By carefully selecting the metal and the phenol-triazole ligand, it is possible to tune the pore size and functionality of the resulting framework. The interactions between MOFs and supramolecular chemistry are a growing area of research, with the potential to create complex and highly functional materials. frontiersin.orgnih.gov

Research into the Biological Activities and Mechanistic Insights of 2 Methyl 4 4h 1,2,4 Triazol 4 Yl Phenol Analogs

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies have been instrumental in elucidating the chemical features required for the biological activity of 2-methyl-4-(4H-1,2,4-triazol-4-yl)phenol analogs. These studies involve systematically altering the molecular structure and observing the corresponding changes in biological efficacy.

For instance, in a series of 4-(1,2,3-triazole)phenol derivatives, the nature of the substituent at the 4-position of the triazole ring was found to significantly influence their inhibitory activity against macrophage migration inhibitory factor (MIF), a protein implicated in inflammation and cancer. Extending an aliphatic tail from a propyl to a pentyl or 5-hexynyl group enhanced inhibitory potency, suggesting that the length and nature of this substituent are critical for optimal interaction with the biological target. ubaya.ac.id

In the context of dual aromatase and sulfatase inhibitors, modifications to a related scaffold, 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, have provided valuable SAR insights. nih.govnih.gov The position of halogen substituents on the sulfamate-bearing phenyl ring was found to be crucial for aromatase inhibition. Ortho-substitution generally resulted in higher potency compared to meta-substitution. nih.gov Furthermore, the replacement of the triazolyl group with an imidazolyl group led to the discovery of a highly potent dual inhibitor, highlighting the significance of the heterocyclic ring in enzymatic inhibition. nih.govnih.gov

The following table summarizes key SAR findings for triazole-phenol derivatives:

| Structural Modification | Impact on Biological Activity | Target |

|---|---|---|

| Extension of aliphatic tail at triazole ring | Increased inhibitory potency | Macrophage Migration Inhibitory Factor (MIF) |

| Ortho-halogenation of phenyl ring | Enhanced inhibitory activity | Aromatase |

| Meta-halogenation of phenyl ring | Decreased inhibitory activity compared to ortho | Aromatase |

| Replacement of triazole with imidazole | Significantly increased inhibitory potency | Aromatase and Sulfatase |

Investigation of Antimicrobial Efficacy and Underlying Mechanisms

Analogs of this compound have been investigated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi.

Antibacterial Spectrum and Proposed Modes of Action

Various derivatives of 1,2,4-triazole (B32235) have demonstrated significant antibacterial activity. nih.govnih.govsci-hub.se For example, hybrid molecules incorporating a 1,2,4-triazole moiety with other antibacterial pharmacophores, such as fluoroquinolones, have shown potent activity against a range of bacterial strains, including resistant ones. sci-hub.se The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanisms for all analogs are not fully elucidated, some are believed to act by inhibiting key enzymes necessary for bacterial survival.

A study on hybrid 1,2,4-triazole molecules derived from Schiff and Mannich bases revealed that a derivative carrying a nitro substituent on a thiophene (B33073) ring at the 4-position of the 1,2,4-triazole core exhibited high inhibitory activity against a panel of bacteria, including E. coli and S. aureus. nih.gov In another study, some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showed moderate activity against Escherichia coli and Klebsiella pneumoniae. nih.gov

Antifungal Properties, Including Ergosterol (B1671047) Biosynthesis Inhibition Studies

The antifungal activity of triazole derivatives is well-established, with many clinically used antifungal drugs belonging to this class. nih.gov Their primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. nih.govresearchgate.net Ergosterol plays a crucial role in maintaining the integrity and fluidity of the fungal cell membrane, and its depletion leads to fungal cell death. researchgate.net

Triazole antifungals specifically target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. nih.gov Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the structure and function of the fungal cell membrane. nih.gov

Research on novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl (B3062369) moieties has shown that these compounds exhibit remarkable inhibitory activities against various fungi. rsc.org Molecular docking studies have indicated that these compounds can bind to the target protein FgCYP51, supporting the proposed mechanism of ergosterol biosynthesis inhibition. rsc.org While direct studies on this compound analogs are specific, the extensive body of research on related triazole compounds strongly suggests a similar mechanism of action.

Research on Antineoplastic Potential and Cellular Pathways

Derivatives of the 1,2,4-triazole scaffold have been extensively explored for their anticancer properties, with research focusing on their ability to modulate the cell cycle, induce apoptosis, and inhibit key enzymes involved in cancer progression.

Cell Cycle Regulation and Apoptosis Induction Studies

Several studies have demonstrated that triazole derivatives can exert their anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. nih.govmdpi.comnih.gov For instance, novel 1,2,4-triazolo-linked bis-indolyl conjugates were found to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in colon cancer cells. mdpi.com Similarly, triazole-estradiol analogs arrested the G0/G1 phase of the cell cycle in triple-negative breast cancer cells and induced apoptosis by modulating various apoptotic markers. mdpi.com

A study on thiophenol-formaldehyde-triazole derivatives revealed that these compounds could inhibit the viability of ovary cancer cell lines and induce apoptosis. nih.gov Another oleanolic acid derivative containing a 1,2,3-triazole moiety was shown to inhibit cell proliferation and induce G2/M phase arrest and apoptosis in breast cancer cells. nih.gov The induction of apoptosis is a key mechanism for eliminating cancer cells, and the ability of these triazole analogs to trigger this process underscores their therapeutic potential.

The following table summarizes the effects of some triazole derivatives on cell cycle and apoptosis:

| Compound Type | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| 1,2,4-Triazolo-linked bis-indolyl conjugates | Colon cancer (HT-29) | G0/G1 arrest | Yes |

| Triazole-estradiol analogs | Triple-negative breast cancer (MDA-MB-231) | G0/G1 arrest | Yes |

| Thiophenol-formaldehyde-triazole derivatives | Ovary cancer | - | Yes |

| Oleanolic acid-triazole derivative | Breast cancer | G2/M arrest | Yes |

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Aromatase, Sulfatase)

The antineoplastic activity of triazole derivatives is also attributed to their ability to inhibit specific enzymes that play a critical role in cancer cell proliferation and survival.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition can lead to the arrest of cell proliferation. snv63.ru While specific studies on this compound analogs as DHFR inhibitors are limited, the broader class of triazole-containing compounds has been investigated for this activity.

Aromatase and Sulfatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. nih.govnih.gov Steroid sulfatase (STS) is another important enzyme involved in the production of active steroids. nih.govacs.org Several 4-(4H-1,2,4-triazol-4-yl)phenol derivatives have been developed as potent inhibitors of both aromatase and STS. nih.govnih.govnih.govacs.org SAR studies on these dual inhibitors have shown that the triazole moiety plays a critical role in binding to the heme iron of the aromatase enzyme. researchgate.net The parent phenol (B47542) of a potent dual aromatase-sulfatase inhibitor was found to inhibit aromatase with a very low IC50 value, indicating the importance of the phenolic hydroxyl group for this activity. nih.govnih.gov

The inhibitory activities of some triazole-phenol analogs are presented in the table below:

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Triazole derivatives | Potential for inhibition, but specific data on phenol analogs is limited. |

| Aromatase | 4-(4H-1,2,4-triazol-4-yl)phenol derivatives | Potent inhibition, with the triazole and phenol groups being crucial for activity. |

| Sulfatase | 4-(4H-1,2,4-triazol-4-yl)phenol derivatives | Effective inhibition, often in dual-action compounds targeting both aromatase and sulfatase. |

Exploration of Antiviral and Antioxidant Activities

The unique structural combination of a phenolic moiety, known for its antioxidant properties, and a 1,2,4-triazole ring, a common feature in many antiviral drugs, has prompted investigations into the dual antiviral and antioxidant potential of this compound analogs.

Research into the antiviral effects of the broader class of 1,2,4-triazole derivatives has shown their efficacy against a variety of viruses, including influenza, HIV, and herpes simplex virus. researchgate.netnih.govnih.goveurekaselect.com This broad-spectrum activity is attributed to the ability of the triazole ring to act as a bioisostere of amide or carboxyl groups, enabling it to interact with various viral enzymes and proteins. nuft.edu.ua While specific data on this compound itself is limited, studies on structurally related compounds offer valuable insights. For instance, certain 4'-(1,2,3-triazol-1-yl)thymidine analogs have shown moderate inhibitory activity against HIV-1 and influenza A virus. researchgate.netrsc.org

The antioxidant capacity of phenolic compounds is well-established, and the inclusion of a phenol group in this class of analogs suggests significant free radical scavenging potential. isres.org Studies on phenol-substituted 1,2,4-triazole derivatives have confirmed this hypothesis. One study investigating a series of 1,2,4-triazole derivatives found that a compound featuring a phenol group, namely 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, exhibited noteworthy antioxidant activity. japsonline.com This compound demonstrated the ability to scavenge both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, with IC50 values indicating its potential as an effective antioxidant. japsonline.com Another study on 1,2,4-triazole-3-thiones derived from phenolic acids also reported significant DPPH radical scavenging activity, with some analogs showing higher potency than the standard antioxidant butylated hydroxytoluene (BHT). ni.ac.rs

The following table summarizes the antioxidant activity of a representative analog:

| Compound | Assay | IC50 (µg/mL) |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH Radical Scavenging | 7.12 ± 2.32 |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | ABTS Radical Scavenging | 4.59 ± 4.19 |

Data sourced from Çetin, A., & Geçibesler, İ. H. (2015). japsonline.com

Immunomodulatory Effects and Receptor Interactions

The interplay between the phenolic and triazole components of these analogs also extends to their influence on the immune system. Phenolic compounds are known to possess immunomodulatory properties, capable of influencing the production of various cytokines that play crucial roles in the inflammatory response. frontiersin.orgnih.govnih.gov They have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comtbzmed.ac.ir

While direct evidence for the immunomodulatory effects of this compound is not yet available, research on related triazole-containing compounds and phenolic structures provides a strong basis for their potential in this area. For example, studies on naphtho- and thienobenzo-triazole derivatives have demonstrated their ability to inhibit the production of TNF-α. mdpi.com

In terms of specific molecular targets, research has pointed towards the interaction of triazole-phenol compounds with key proteins involved in the inflammatory cascade. One notable target is the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. Studies on 4-substituted triazole-phenols have explored their binding affinity to MIF, suggesting a potential mechanism for their anti-inflammatory effects.

The following table presents data on the inhibition of TNF-α production by triazole analogs, illustrating the potential immunomodulatory activity of this class of compounds.

| Compound Class | Effect |

| Naphtho-triazoles | Inhibition of TNF-α production |

| Thienobenzo-triazoles | Inhibition of TNF-α production |

Data based on findings from Balić, M., et al. (2023). mdpi.com

Further research is warranted to fully elucidate the specific mechanisms by which this compound and its analogs exert their biological effects. A deeper understanding of their structure-activity relationships will be crucial in optimizing their therapeutic potential for a range of diseases underpinned by viral infections, oxidative stress, and immune dysregulation.

Potential Applications in Advanced Materials Science

Utilization in Polymer Synthesis and Modification

The bifunctional nature of 2-Methyl-4-(4H-1,2,4-triazol-4-yl)phenol makes it a promising monomer for the synthesis of novel polymers. The phenolic hydroxyl group provides a reactive site for polymerization reactions, while the triazole ring can be integrated into the polymer backbone to impart specific functionalities.

Monomer Reactivity: The hydroxyl (-OH) group allows the compound to participate in step-growth polymerization. It can react with carboxylic acids or their derivatives to form polyesters, with isocyanates to form polyurethanes, or serve as a monomer in the creation of phenolic resins and polycarbonates. Phenolic compounds are well-established synthons for creating a variety of bio-based and synthetic polymers. rsc.orgbezwadabiomedical.compsu.edu

Incorporation of the Triazole Ring: By using this compound as a monomer, polymers incorporating the 1,2,4-triazole (B32235) moiety into their main chain can be synthesized. Research has shown that the inclusion of 1,2,4-triazole units can lead to polymers with high thermal stability, good mechanical properties, and specific functionalities like metal-ion coordination. ibm.comacs.org For instance, 1,2,4-triazole poly(aryl ethers) have been synthesized and shown to be high-performance thermoplastics. ibm.comacs.org Polymers and copolymers of vinyl-1,2,4-triazole are noted for their high thermal stability (up to 300–350 °C), chemical resistance, and ability to form complexes. nih.gov

Polymer Modification: Beyond synthesis, the molecule can be used to modify existing polymers. The reactive hydroxyl group enables it to be grafted onto polymer backbones, introducing the specific properties of the phenol (B47542) and triazole groups to the surface or bulk of the material.

| Structural Feature | Role in Polymer Science | Potential Outcome/Polymer Type |

|---|---|---|

| Phenolic Hydroxyl (-OH) Group | Acts as a reactive site for polymerization and grafting. | Polyesters, Polycarbonates, Phenolic Resins, Polyurethanes, Modified Polymers. |

| 1,2,4-Triazole Ring | Imparts desirable properties to the polymer backbone. | Enhanced thermal stability, flame retardancy, and metal-binding capabilities. |

| Aromatic Rings (Phenol & Triazole) | Provide rigidity and thermal resistance. | High-performance thermoplastics with high glass transition temperatures. |

Integration into Chemical Sensor Technologies

Chemosensors are molecules designed to selectively bind with specific analytes and produce a detectable signal. sci-hub.seresearchgate.net The structure of this compound contains key features that are ideal for creating such sensors, particularly for the detection of metal ions.

The nitrogen atoms in the 1,2,4-triazole ring and the oxygen atom of the phenolic hydroxyl group possess lone pairs of electrons, making them excellent coordination sites for metal cations. researchgate.netnih.gov The binding of a metal ion to these sites can perturb the electronic structure of the molecule, leading to a change in its photophysical properties, such as a shift in its UV-Visible absorption spectrum (colorimetric sensing) or an enhancement or quenching of its fluorescence (fluorometric sensing). morressier.com

Triazole-based chemosensors have been developed for a wide range of metal ions, demonstrating their versatility and effectiveness. sci-hub.seresearchgate.netrsc.org The specific geometry and electronic nature of the binding pocket created by the phenol and triazole moieties in this compound could offer high selectivity for particular ions.

| Feature | Function in Sensing | Potential Target Analytes |

|---|---|---|

| Triazole Nitrogen Atoms | Act as Lewis basic sites to coordinate with metal ions. researchgate.net | Transition metal ions (e.g., Cu²⁺, Fe³⁺, Co²⁺), heavy metal ions (e.g., Hg²⁺, Pb²⁺). sci-hub.seresearchgate.netmorressier.com |

| Phenolic Oxygen Atom | Provides an additional binding site, enhancing stability and selectivity of the metal complex. sci-hub.se | |

| Conjugated π-System | Allows changes in electronic structure upon ion binding to be transduced into an optical signal (color or fluorescence change). researchgate.net | N/A |

Role as Photostabilizers in Polymeric Materials

The degradation of polymeric materials upon exposure to ultraviolet (UV) radiation is a significant issue that limits their lifespan in outdoor applications. UV stabilizers are additives that protect polymers from this damage. The molecular structure of this compound is analogous to classes of compounds known to be effective photostabilizers.

The primary mechanism for many UV absorbers, such as benzotriazoles and benzophenones, involves the presence of a phenolic hydroxyl group ortho to the heterocyclic ring. This arrangement allows for the formation of an intramolecular hydrogen bond. Upon absorbing UV radiation, the molecule undergoes a rapid, reversible proton transfer, which dissipates the harmful UV energy as harmless thermal energy before it can initiate polymer degradation. partinchem.com

Furthermore, the phenolic component of the molecule can act as an antioxidant. nih.govresearchgate.net It can scavenge free radicals that are formed during the initial stages of photo-oxidation, thereby inhibiting the chain reactions that lead to polymer degradation. nih.gov Triazole derivatives are known to absorb destructive UV light in the 280–370 nm wavelength range, which is highly damaging to many polymers. nih.gov

| Mechanism | Relevant Structural Feature | Protective Function |

|---|---|---|

| UV Absorption & Energy Dissipation | Phenolic -OH group adjacent to the triazole ring. | Absorbs UV radiation and converts it to heat via intramolecular proton transfer. partinchem.com |

| Radical Scavenging | Phenolic hydroxyl (-OH) group. | Donates a hydrogen atom to terminate free-radical chain reactions caused by photo-oxidation. nih.gov |

| Broad UV Absorbance | Aromatic phenol and triazole rings. | Absorbs a wide range of harmful UV radiation. nih.govresearchgate.net |

Development of Functional Coatings and Thin Films

Incorporating this compound into coatings or thin films could impart a range of functional properties, from corrosion inhibition to antimicrobial activity.

Corrosion Inhibition: Triazole derivatives are widely recognized as highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. ijcsi.proresearchgate.net They function by adsorbing onto the metal surface through the nitrogen heteroatoms, forming a dense, protective film that acts as a barrier to corrosive agents. nih.govnih.govijcsi.pro Integrating this molecule into a coating formulation could provide active corrosion protection.

Antimicrobial and Antifouling Properties: The 1,2,3-triazole ring is known to possess strong antimicrobial and antifouling characteristics. researchgate.netrsc.orgrsc.org This makes coatings containing such moieties valuable for applications in marine environments, medical devices, and other areas where microbial growth is undesirable. Recent research has shown that modifying surfaces with triazole and fluorine-containing compounds can create highly effective antibacterial and antifouling coatings. mdpi.com

Enhanced Adhesion and Durability: The phenolic hydroxyl group can form hydrogen bonds with various substrates, potentially improving the adhesion of the coating. As discussed in section 7.1, the compound's ability to be polymerized allows it to be a part of a cross-linked, durable coating matrix, ensuring the longevity of its functional properties.

| Potential Application | Underlying Property | Mechanism of Action |

|---|---|---|

| Anti-Corrosion Coatings | Metal-binding ability of the triazole ring. | Adsorption on the metal surface to form a protective barrier film. ijcsi.proresearchgate.net |

| Antifouling/Antimicrobial Surfaces | Inherent biological activity of the triazole moiety. | Disruption of microbial cell membranes and prevention of biofilm formation. researchgate.netmdpi.com |

| Adhesion Promoter | Hydrogen bonding capability of the phenolic -OH group. | Enhances interaction and bonding between the coating and the substrate. |

| Durable Protective Films | Ability to act as a monomer or cross-linker. | Forms a robust, cross-linked polymer network. ibm.com |

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 2-Methyl-4-(4H-1,2,4-triazol-4-YL)phenol

Currently, dedicated research focusing exclusively on this compound is not extensively documented in publicly accessible literature. However, a significant amount can be inferred from its constituent moieties—a cresol (B1669610) (methylphenol) unit and a 4-substituted 4H-1,2,4-triazole ring—and from closely related analogues.

The structural relative, 2-(4H-1,2,4-triazol-4-yl)phenol, has been synthesized and its crystal structure elucidated. nih.govresearchgate.net This analogue was prepared by reacting o-aminophenol with diformylhydrazine. nih.gov The triazole ring in such compounds is noted for its strong π-donor and weak π-acceptor properties, making it an excellent ligand for forming coordination complexes with metal ions. nih.gov The phenol (B47542) group provides a site for hydrogen bonding, which influences the crystal packing and intermolecular interactions. nih.gov

Based on this, it can be posited that this compound is a stable, aromatic compound. The 1,2,4-triazole (B32235) ring is a known pharmacophore that can engage in hydrogen bonding and dipole interactions with biological receptors, while the phenol group can also act as a hydrogen bond donor and acceptor. nih.gov The addition of a methyl group on the phenol ring, as compared to its non-methylated analogue, is expected to slightly increase its lipophilicity, which could influence its pharmacokinetic properties and biological activity. The general class of phenol-bearing triazoles has been investigated for a range of bioactivities, including antimicrobial and antifungal effects. ontosight.ai

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the near-complete lack of specific experimental data for this compound. Its synthesis, physical and chemical properties, spectroscopic data, biological activity, and potential applications have not been characterized. This absence of foundational data presents a significant opportunity for exploratory research.

Emerging research should focus on filling these fundamental gaps. Key avenues include:

Systematic Synthesis and Characterization: Developing and optimizing a synthetic route to produce the compound in good yield and purity, followed by comprehensive characterization using modern spectroscopic (NMR, IR, MS) and crystallographic techniques.

Broad-Spectrum Biological Screening: Given the known activities of triazoles, a primary focus should be on screening for antifungal, antibacterial, anticancer, and antiviral activities. nih.govresearchgate.net

Physicochemical Profiling: Determining key properties such as solubility, stability, and pKa is crucial for any future development in medicinal chemistry or materials science.

| Identified Knowledge Gap | Proposed Research Avenue | Rationale/Potential Impact |

| Verified Synthetic Route | Development of an efficient, scalable synthesis protocol. | Enables further study by providing reliable access to the compound. |

| Biological Activity Profile | In vitro screening against panels of fungi, bacteria, cancer cell lines, and viruses. researchgate.net | Identifies potential therapeutic applications and directs further investigation. |

| Mechanism of Action | For any identified bioactivity, perform enzyme inhibition assays, molecular docking, and gene expression studies. nih.gov | Elucidates how the compound exerts its biological effect, crucial for drug development. |

| Material Properties | Investigation of its coordination chemistry with various transition metals. | Explores potential for creating novel catalysts, sensors, or metal-organic frameworks (MOFs). researchgate.netchemijournal.com |

| Toxicity Profile | In silico toxicity prediction followed by in vitro and in vivo toxicological studies. pharmj.org.ua | Assesses the safety of the compound for potential therapeutic use. |

Directions for Advanced Synthetic Methodologies

While traditional methods for synthesizing 1,2,4-triazoles exist, future research should leverage modern, more efficient, and sustainable techniques. tandfonline.commdpi.com The synthesis of 1,2,4-triazoles can be approached through various precursors like hydrazones, amidines, and hydrazides. nih.govresearchgate.net

Future synthetic strategies for this compound could include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the cyclization step in triazole formation. organic-chemistry.orgresearchgate.net A microwave-assisted reaction between the appropriate aminophenol derivative and a nitrogen source could provide a rapid and efficient route. organic-chemistry.org

One-Pot, Multicomponent Reactions: Designing a one-pot synthesis where the starting materials (e.g., a derivative of 4-amino-3-methylphenol, a nitrogen source, and a cyclizing agent) react sequentially without isolating intermediates would improve efficiency and reduce waste. frontiersin.org

Green Chemistry Approaches: Utilizing environmentally benign solvents (like water or ethanol) and catalysts can make the synthesis more sustainable. researchgate.net Copper-catalyzed reactions, which are common in triazole synthesis, can often be performed under greener conditions. organic-chemistry.orgfrontiersin.org

Electrochemical Synthesis: An electrochemical approach could offer a mild and reagent-free method for the required oxidative cyclization, avoiding the use of harsh chemical oxidants. organic-chemistry.org

Future Directions in Mechanistic Biological Studies

Should initial screening reveal significant biological activity, the subsequent focus must be on elucidating the mechanism of action. The 1,2,4-triazole scaffold is known to target specific enzymes, and this should be a primary line of investigation. nih.gov

Key future directions include:

Target Identification: For antifungal activity, studies should investigate the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis and a common target for azole antifungals. chemijournal.com For anticancer activity, a broad panel of kinases, topoisomerases, and carbonic anhydrases should be screened. nih.gov

Computational Modeling: Molecular docking and simulation studies can predict the binding mode of the compound to potential biological targets, such as the active site of enzymes or receptors like the GABA-A receptor. researchgate.netmdpi.com This can guide the design of more potent analogues.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the methyl and hydroxyl groups on the phenol ring or by substituting the triazole ring would help to identify the key structural features required for biological activity. nih.gov

Cellular and In Vivo Studies: Investigating the compound's effect on cellular pathways, such as apoptosis or cell cycle arrest in cancer cells, is crucial. nih.gov Promising candidates would then be advanced to in vivo models to evaluate efficacy and pharmacokinetics.

Prospects for Novel Materials Development

Beyond its biological potential, this compound holds promise as a building block in materials science. researchgate.net The triazole ring's nitrogen atoms and the phenolic oxygen atom are excellent coordination sites for metal ions. nih.gov

Future prospects in materials development include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound can be used as an organic linker to construct MOFs. chemijournal.com By coordinating with metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺), it could form porous materials with potential applications in gas storage, separation, or heterogeneous catalysis.

Luminescent Materials: The aromatic nature of both the phenol and triazole rings suggests that its metal complexes could exhibit interesting photoluminescent properties. These could be explored for applications in chemical sensing or organic light-emitting diodes (OLEDs).

Corrosion Inhibitors: Nitrogen-rich heterocyclic compounds are often effective corrosion inhibitors for metals. The ability of this compound to adsorb onto metal surfaces via its heteroatoms could be investigated for anti-corrosion applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-methyl-4-(4H-1,2,4-triazol-4-yl)phenol and its derivatives?

- Methodology : The compound is typically synthesized via cyclization reactions of thiourea derivatives or through Schiff base formation. For example, 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol precursors are prepared via condensation of thiosemicarbazides with aromatic aldehydes under reflux in methanol. Subsequent functionalization (e.g., metal complexation) involves sonication or reflux with metal salts (Ag(I), Ni(II), Pd(II)) in polar solvents . Characterization includes FTIR, UV-Vis spectroscopy, and elemental analysis to confirm ligand coordination and purity .

Q. How is the crystal structure of this compound derivatives determined?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection uses area-detector diffractometers (e.g., Bruker SMART CCD), with refinement via SHELXL . Key parameters include unit cell dimensions (e.g., monoclinic , , ) and refinement metrics (-factor < 0.04) . ORTEP-3 software generates thermal ellipsoid plots for visualizing molecular geometry .

Q. What spectroscopic techniques validate the structural integrity of triazole-phenol derivatives?

- Methodology :

- FTIR : Confirms functional groups (e.g., O–H stretch at 3200–3500 cm, C=N stretch at 1600 cm) and metal-ligand bonds (e.g., Ag–S at 450 cm) .

- UV-Vis : Monitors electronic transitions (e.g., π→π* in triazole rings at 260–280 nm) and charge-transfer bands in metal complexes .

- Elemental Analysis : Verifies stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do researchers address contradictions in biological activity data for triazole-phenol metal complexes?

- Methodology : Discrepancies in IC values (e.g., varying anticancer activity across cell lines) are resolved via:

- Dose-Response Repetition : Ensure consistency across triplicate experiments.

- Apoptosis Assays : Use AO/EB staining to differentiate necrotic vs. apoptotic cells .

- Statistical Analysis : Apply error propagation models (e.g., from Data Reduction and Error Analysis for the Physical Sciences) to quantify uncertainty . For example, Pd(II) complexes may show higher variability due to ligand lability, requiring tighter pH control .

Q. What strategies optimize the antiproliferative activity of triazole-phenol derivatives through structure-activity relationship (SAR) studies?

- Methodology :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., –NO) to enhance ligand rigidity and metal-binding affinity. Compare activity of Ag(I) vs. Pd(II) complexes .

- Nanoparticle Formulation : Use sonication to synthesize Schiff base ligand-coated nanoparticles (20–50 nm via SEM/AFM), improving cellular uptake. Validate via MTT assays (e.g., IC = 8.2 µM for MCF-7 cells) .

- Molecular Docking : Simulate interactions with tubulin or DNA using software like AutoDock, correlating binding scores with experimental IC values .

Q. How are computational methods integrated with experimental data to resolve crystallographic ambiguities?

- Methodology : When XRD data is incomplete (e.g., disordered solvent molecules), density functional theory (DFT) optimizes molecular geometry. Compare calculated (e.g., Gaussian 09) and experimental bond lengths (C–N = 1.34 Å vs. 1.35 Å observed) to validate structural models . For twinned crystals, SHELXD/SHELXE pipelines resolve phase ambiguities via dual-space recycling .

Q. What experimental design considerations are critical for reproducibility in triazole-phenol synthesis?

- Methodology :

- Solvent Purity : Use anhydrous methanol to prevent hydrolysis of Schiff base intermediates .

- Metal-Ligand Ratio : Optimize stoichiometry (e.g., 1:2 for Ag:ligand) via Job’s plot analysis .

- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust reflux times (4–12 hrs) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.